2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl-
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Overview
Description
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- is a synthetic organic compound that belongs to the class of imidazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and sedatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- typically involves the reaction of appropriate substituted anilines with urea or thiourea under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the imidazolidinedione ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions in reactors, followed by purification steps such as crystallization or chromatography to obtain the pure product. The specific conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as an anticonvulsant or sedative.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 3-phenyl-5,5-dimethyl-: Known for its anticonvulsant properties.
2,4-Imidazolidinedione, 3-(4-chlorophenyl)-5,5-dimethyl-: Studied for its sedative effects.
Uniqueness
2,4-Imidazolidinedione, 3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethyl- is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its potency and selectivity compared to similar compounds.
Properties
CAS No. |
66654-62-4 |
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Molecular Formula |
C11H9Cl2FN2O2 |
Molecular Weight |
291.10 g/mol |
IUPAC Name |
3-(3,5-dichloro-4-fluorophenyl)-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H9Cl2FN2O2/c1-11(2)9(17)16(10(18)15-11)5-3-6(12)8(14)7(13)4-5/h3-4H,1-2H3,(H,15,18) |
InChI Key |
WIHZZCZNXGDHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)C2=CC(=C(C(=C2)Cl)F)Cl)C |
Origin of Product |
United States |
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